3-(2,6-Dioxopiperidin-1-yl)benzoic acid
Description
Contextualization within the Glutarimide-Containing Compound Class in Medicinal Chemistry
The glutarimide (B196013) ring, a piperidine-2,6-dione structure, is a core component of a class of compounds with profound effects in medicinal chemistry. The most notable members of this class are thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). These immunomodulatory drugs (IMiDs) have demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. rscf.rubohrium.com The mechanism of action of these compounds is centered on their ability to bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.runih.gov
The interaction between the glutarimide moiety and Cereblon is a critical aspect of the therapeutic effects of these drugs. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rscf.ru The glutarimide ring itself fits into a specific binding pocket on the Cereblon protein, forming key hydrogen bonds that stabilize the interaction. nih.gov This has led to the extensive exploration of the glutarimide scaffold in the design of new CRBN-modulating agents and as a component of Proteolysis Targeting Chimeras (PROTACs). spbu.runih.gov
Table 1: Prominent Glutarimide-Containing Compounds in Medicinal Chemistry
| Compound | Key Therapeutic Application(s) | Mechanism of Action Highlight |
|---|---|---|
| Thalidomide | Multiple Myeloma, Erythema Nodosum Leprosum | Binds to Cereblon (CRBN), modulating E3 ubiquitin ligase activity. |
| Lenalidomide | Multiple Myeloma, Myelodysplastic Syndromes | An analog of thalidomide with enhanced immunomodulatory and anti-angiogenic properties. |
| Pomalidomide | Multiple Myeloma | A potent thalidomide analog with a similar mechanism of action. |
Significance of the Benzoic Acid Moiety as a Chemical Scaffold and Ligand Component
Benzoic acid and its derivatives are fundamental building blocks in the field of medicinal chemistry, recognized for their utility as chemical scaffolds in the synthesis of a wide array of bioactive molecules. nih.gov The presence of a carboxylic acid group on an aromatic ring provides a versatile handle for chemical modification, allowing for the introduction of various functional groups to optimize pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability has led to the incorporation of the benzoic acid moiety into numerous approved drugs and investigational compounds across different therapeutic areas.
The significance of the benzoic acid scaffold is underscored by its presence in drugs with diverse mechanisms of action, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govpreprints.org For instance, a series of benzoic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase. nih.gov In the context of cancer research, organic molecules possessing a benzoic acid moiety have demonstrated significant anticancer potential, and this scaffold is employed in the chemical synthesis of a wide variety of potent biologically active compounds. nih.gov The ability of the carboxylic acid group to participate in hydrogen bonding and ionic interactions makes it a valuable component for ligand-receptor binding.
Table 2: Examples of Benzoic Acid Derivatives in Therapeutic Agents
| Compound Class/Example | Therapeutic Area | Role of Benzoic Acid Moiety |
|---|---|---|
| Salicylic Acid Derivatives | Anti-inflammatory, Analgesic | The carboxylic acid group is crucial for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. |
| Para-aminobenzoic acid (PABA) Derivatives | UV protection, Anesthetic | Serves as a core scaffold for local anesthetics like benzocaine (B179285) and is a precursor for the synthesis of other therapeutic agents. |
| Guanidinobenzoic Acid Derivatives | Antiviral | The benzoic acid component provides a scaffold for positioning functional groups that interact with the active site of viral enzymes like neuraminidase. nih.gov |
Overview of Current Research Trajectories for Analogs Incorporating the 2,6-Dioxopiperidinyl Motif
Current research involving the 2,6-dioxopiperidinyl motif, the core of the glutarimide ring system, is largely focused on its role as a modulator of the Cereblon E3 ubiquitin ligase. This has led to several key research trajectories aimed at developing novel therapeutics with enhanced potency, selectivity, and novel mechanisms of action.
One major area of research is the design and synthesis of new immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs). These efforts are directed at creating next-generation analogs of thalidomide with improved therapeutic profiles. For example, novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated as Cereblon modulators, with some compounds showing potent antiproliferative activity against multiple myeloma cell lines. tandfonline.com
Another significant research trajectory is the use of the 2,6-dioxopiperidinyl motif in the development of Proteolysis Targeting Chimeras (PROTACs). cd-bioparticles.netexplorationpub.com PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (often a derivative of thalidomide or lenalidomide), and a linker connecting the two. nih.gov The 2,6-dioxopiperidinyl moiety serves to recruit the Cereblon E3 ligase to the target protein, leading to its ubiquitination and degradation. nih.gov The linker component is a critical aspect of PROTAC design, and molecules like 3-(2,6-Dioxopiperidin-1-yl)benzoic acid can be envisioned as potential components or starting points for the synthesis of these linkers, providing a carboxylic acid handle for attachment to the target protein ligand. broadpharm.com
The structure-activity relationship (SAR) of 2,6-dioxopiperidinyl analogs is also an active area of investigation. nih.govnih.gov Researchers are exploring how modifications to the glutarimide ring and its substituents affect binding to Cereblon and the subsequent biological activity. This includes altering the substitution pattern on the ring and exploring different chemical linkers to attach the motif to other molecular scaffolds. nih.gov
Table 3: Research Trajectories for 2,6-Dioxopiperidinyl Analogs
| Research Trajectory | Key Focus | Example Application/Compound Series |
|---|---|---|
| Novel IMiDs and CELMoDs | Development of new Cereblon modulators with improved efficacy and safety. | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.com |
| PROTAC Development | Utilization of the 2,6-dioxopiperidinyl motif to recruit Cereblon for targeted protein degradation. | Thalidomide and its analogs are commonly used as the E3 ligase ligand in PROTACs. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Understanding how chemical modifications to the 2,6-dioxopiperidinyl scaffold impact biological activity. | Exploration of various substituents on the glutarimide ring to enhance Cereblon binding and downstream effects. nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-5-2-6-11(15)13(10)9-4-1-3-8(7-9)12(16)17/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKYUBOPCHMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis of 3 2,6 Dioxopiperidin 1 Yl Benzoic Acid and Its Derivates
Established Synthetic Routes to the 2,6-Dioxopiperidine Core Structure
The 2,6-dioxopiperidine ring, also known as the glutarimide (B196013) ring, is the cornerstone of the target molecule. Its synthesis is well-established, typically involving a condensation and cyclization sequence.
The most common and direct route to the N-substituted glutarimide ring system involves a two-step process starting from an appropriate amine and glutaric anhydride (B1165640). In the context of 3-(2,6-Dioxopiperidin-1-yl)benzoic acid, the synthesis commences with 3-aminobenzoic acid.
The initial step is the nucleophilic acyl substitution where the amino group of 3-aminobenzoic acid attacks one of the carbonyl carbons of glutaric anhydride. This reaction opens the anhydride ring to form an intermediate N-(3-carboxyphenyl)glutamic acid (a glutaramic acid derivative). This step is typically performed in a suitable solvent like toluene (B28343) or DMF at elevated temperatures.
The second step is the intramolecular cyclization of the glutaramic acid intermediate to form the stable six-membered glutarimide ring. This dehydration reaction is often promoted by heating or by using chemical cyclizing agents. Common reagents for this transformation include acetic anhydride, thionyl chloride, or carbodiimides like 1,1'-Carbonyldiimidazole (CDI). The use of CDI, for instance, provides a mild and efficient method for ring closure. researchgate.net
| Method | Reagents | Conditions | General Yield |
| Thermal Cyclization | Glutaric Anhydride, Amine | High Temperature (Reflux in Toluene/xylene) | Moderate to Good |
| Chemical Dehydration | Glutaramic acid intermediate, Acetic Anhydride/Sodium Acetate (B1210297) | Reflux | Good to Excellent |
| Carbodiimide-Mediated Cyclization | Glutaramic acid intermediate, 1,1'-Carbonyldiimidazole (CDI) | Reflux in an aprotic solvent (e.g., Chloroform, THF) | Good to Excellent |
| Acid Chloride Route | Glutaryl chloride, Amine | Base (e.g., Pyridine (B92270), Triethylamine) | Moderate |
This table summarizes common methods for the formation of the N-substituted glutarimide ring.
The regioselectivity of the benzoic acid attachment is fundamentally controlled by the choice of the starting aniline (B41778) derivative. To synthesize the target compound, 3-aminobenzoic acid is used as the starting material. The "attachment" is therefore achieved by building the glutarimide ring onto the pre-functionalized aromatic core.
This approach ensures that the benzoic acid's carboxyl group is positioned at the meta- (3-) position relative to the glutarimide nitrogen. The synthesis begins with the reaction between 3-aminobenzoic acid and glutaric anhydride, which directly establishes the desired connectivity. The subsequent cyclization of the intermediate N-(3-carboxyphenyl)glutamic acid solidifies the structure. This strategy is highly regioselective as the isomeric starting materials, such as 2-aminobenzoic acid or 4-aminobenzoic acid, would lead to the corresponding ortho- or para-substituted isomers, respectively.
Contemporary Synthetic Approaches for Benzoic Acid Derivatives Incorporating Diverse Heterocyclic Moieties
Modern organic synthesis has introduced a variety of advanced methods for coupling benzoic acids with heterocyclic systems, offering alternatives to classical condensation routes. These contemporary approaches provide greater efficiency, milder reaction conditions, and broader substrate scope.
One of the most powerful strategies is transition-metal-catalyzed C-H activation . acs.orgnih.govmdpi.comnih.gov This methodology allows for the direct functionalization of C-H bonds on the benzoic acid ring, enabling the introduction of heterocyclic moieties. For instance, palladium- or rhodium-catalyzed reactions can direct the coupling of heterocycles to the ortho-position of the carboxylic acid group. nih.govrsc.org While direct meta-C-H functionalization remains challenging, specialized directing groups can achieve this selectivity. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are also extensively used. benthamdirect.com In this approach, a halogenated benzoic acid ester can be coupled with an NH-containing heterocycle (like unsubstituted glutarimide) in the presence of a palladium catalyst and a suitable ligand to form the N-aryl bond.
Furthermore, photoredox catalysis has emerged as a mild and powerful tool for generating aryl radicals from benzoic acids or their derivatives, which can then be trapped by heterocyclic partners to form the desired bond. bohrium.comnih.gov
Strategies for Chemical Derivatization and Scaffold Modification
The this compound scaffold is highly amenable to chemical modification, which is crucial for its application in medicinal chemistry, particularly in the fine-tuning of molecular properties for targeted therapies.
The position of the carboxylic acid group on the phenyl ring significantly influences the synthetic process and the properties of the final molecule. The accessibility and yield of the ortho-, meta-, and para-isomers of (2,6-dioxopiperidin-1-yl)benzoic acid are affected by both steric and electronic factors.
Ortho-Isomer (2-(2,6-Dioxopiperidin-1-yl)benzoic acid): The synthesis of the ortho-isomer can be challenging due to steric hindrance. The proximity of the bulky carboxylic acid group to the nitrogen atom can impede the initial reaction with glutaric anhydride and the subsequent cyclization step, often leading to lower yields compared to the meta- and para-isomers.
Meta-Isomer (this compound): This isomer is synthetically accessible with good yields. The meta-positioning of the carboxyl group offers a balance of electronic activation without significant steric impediment, making it a reliable and commonly synthesized isomer.
Para-Isomer (4-(2,6-Dioxopiperidin-1-yl)benzoic acid): The para-isomer is also readily synthesized, often with high yields, as the carboxyl group is remote from the reaction center and does not impose steric constraints.
| Isomer | Position | Expected Synthetic Accessibility | Key Influencing Factors |
| Ortho | 2-position | Potentially lower yield | Steric Hindrance: The bulky carboxyl group is adjacent to the nitrogen, which can hinder the approach of reagents and impede ring cyclization. |
| Meta | 3-position | Good yield | Balanced Profile: Minimal steric hindrance and moderate electronic effects from the carboxyl group. |
| Para | 4-position | Good to excellent yield | No Steric Hindrance: The carboxyl group is distant from the reaction site, leading to efficient reactions. |
This table outlines the effects of positional isomerism on the synthesis of (2,6-dioxopiperidin-1-yl)benzoic acid.
Substituents on either the phenyl ring or the glutarimide ring can also impact the synthesis. Electron-donating groups on the aminobenzoic acid precursor can increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step. Conversely, strong electron-withdrawing groups can decrease nucleophilicity and slow the reaction. mdpi.com
The this compound molecule is a cornerstone in the design of PROTACs, where it serves as the E3 ligase-binding moiety, specifically for the Cereblon (CRBN) E3 ligase. nih.govsigmaaldrich.comfrontiersin.orguni-frankfurt.de The benzoic acid's carboxyl group is a critical functional handle for attaching a linker, which in turn connects to a ligand that binds the target protein of interest. nih.govnih.gov
The attachment of the linker is most commonly achieved through the formation of a stable amide bond . This requires activation of the carboxylic acid. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are used to facilitate the reaction between the carboxyl group and an amine-terminated linker. chemrxiv.org This forms a robust amide linkage that connects the E3 ligase binder to the rest of the PROTAC molecule.
Alternatively, the carboxylic acid can be converted into an ester to form an ester linkage , which may offer different physicochemical properties, such as improved cell permeability. nih.gov The choice of linker chemistry—its length, rigidity, and composition (e.g., polyethylene (B3416737) glycol (PEG) chains vs. alkyl chains)—is critical for the efficacy of the resulting PROTAC, as it dictates the spatial orientation and proximity of the E3 ligase and the target protein. medchemexpress.combroadpharm.combroadpharm.com
| Linker Type | Attachment Chemistry | Key Features |
| Alkyl Chains | Amide or ester bond formation | Provides flexibility and hydrophobicity. Length is easily tunable. |
| Polyethylene Glycol (PEG) | Amide or ester bond formation | Increases water solubility and can improve pharmacokinetic properties. |
| Alkynes/Azides | Click Chemistry (Huisgen cycloaddition) following initial functionalization | Allows for modular and highly efficient assembly of the PROTAC molecule. |
| Rigid Moieties (e.g., phenyl rings) | Amide or ester bond formation | Introduces conformational constraint, which can optimize the ternary complex formation. |
This table describes common linker types and their attachment strategies to the benzoic acid moiety in PROTAC design.
Advanced Purification and Spectroscopic Characterization Methodologies in Synthetic Organic Chemistry
The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization protocols. These steps are essential to remove impurities, confirm the chemical structure, and ensure the high purity of the final compound, which is often required to be greater than 99% for subsequent applications. mdpi.com The glutarimide moiety, a core component of this compound class, presents unique challenges, including poor solubility and a tendency for the imide ring to open under certain basic or aqueous conditions, necessitating carefully selected methodologies. nih.gov
Purification Techniques
A multi-step purification strategy is typically employed to isolate this compound and its analogs from crude reaction mixtures.
Chromatography: This is the cornerstone of purification for this class of compounds.
Flash Column Chromatography: This is a primary method for purification. nih.gov Common stationary phases include silica (B1680970) gel for standard separations or reversed-phase C18 columns for more polar compounds. nih.gov The choice of mobile phase (eluent) is critical and is determined by the polarity of the target compound. Typical solvent systems include gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane (B109758) for silica gel chromatography. nih.gov For reversed-phase chromatography, mixtures of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA), are used. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for final purification and for assessing the purity of the synthesized compound. nih.gov Analytical HPLC can confirm purity levels, while preparative HPLC can be used to isolate the compound in high purity.
Recrystallization: This technique is used to obtain highly crystalline material. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Supercritical Fluid Chromatography (SFC): This advanced technique can be employed for the separation of complex mixtures and chiral compounds. nih.gov
The following table summarizes common purification methodologies.
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes; Methanol/Dichloromethane | Primary purification of crude product. nih.gov |
| Reversed-Phase Chromatography | C18 Silica | Acetonitrile/Water (with 0.1% TFA) | Purification of more polar compounds. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18, Phenyl-Hexyl, etc. | Acetonitrile/Water; Methanol/Water | Purity analysis and final purification. nih.gov |
| Recrystallization | N/A | Various organic solvents (e.g., Ethanol, Ethyl Acetate) | Obtaining high-purity crystalline solid. |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral columns | Supercritical CO2 with co-solvents (e.g., Methanol) | Chiral separation and purification. nih.gov |
Spectroscopic Characterization
Once purified, the identity and structural integrity of this compound are confirmed using a suite of spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.
¹H NMR: Proton NMR provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the benzoic acid ring (aromatic region, typically δ 7.0-8.5 ppm) and the methylene (B1212753) protons of the piperidine (B6355638) ring (aliphatic region, typically δ 2.0-3.0 ppm).
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. mdpi.com The spectrum would display signals for the carbonyl carbons of the imide and carboxylic acid (δ 165-180 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, confirming its elemental composition. nih.gov For this compound (C₁₂H₁₁NO₄), the expected exact mass is approximately 233.0688 Da. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to confirm the mass of the purified product. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the aromatic and aliphatic C-H stretches, and strong absorptions for the C=O groups of the imide and carboxylic acid (typically in the 1650-1750 cm⁻¹ range). rsc.org
The following table provides a summary of the expected spectroscopic data for the title compound.
| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Aromatic C-H (benzoic acid) | δ 7.0 - 8.5 ppm |
| Aliphatic C-H (piperidine ring) | δ 2.0 - 3.0 ppm | |
| Carboxylic Acid O-H | δ ~12.0 ppm (broad) | |
| ¹³C NMR | Carbonyl C=O (imide, acid) | δ 165 - 180 ppm |
| Aromatic C | δ 110 - 150 ppm | |
| Aliphatic C (piperidine ring) | δ 20 - 40 ppm | |
| IR Spectroscopy | Carboxylic Acid O-H | ~3000 cm⁻¹ (broad) |
| Carbonyl C=O | 1650 - 1750 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 234.0761 |
| Exact Mass | 233.0688 Da nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Key Pharmacophoric Elements within the 2,6-Dioxopiperidin-1-yl Benzoic Acid Scaffold
The molecular architecture of 3-(2,6-Dioxopiperidin-1-yl)benzoic acid can be deconstructed into two essential pharmacophoric elements: the 2,6-dioxopiperidine (or glutarimide) ring and the benzoic acid moiety.
The glutarimide (B196013) ring is the primary anchor for Cereblon binding. mdpi.com Structural and biochemical studies have consistently shown that this moiety fits into a hydrophobic "tri-Trp pocket" on the Cereblon protein. mdpi.comresearchgate.net The integrity of this ring is paramount for biological activity. Key interactions include:
Hydrogen Bonding: The imide group of the glutarimide ring serves as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the protein backbone that stabilize the complex. researchgate.net
Carbonyl Groups: Both carbonyl groups on the glutarimide ring are essential for binding; the absence of even one carbonyl results in a loss of binding affinity. researchgate.net
Ring Conformation: An intact, relaxed six-membered ring conformation is necessary for effective CRBN binding. researchgate.net
The benzoic acid moiety is analogous to the phthalimide (B116566) ring found in the archetypal Cereblon modulators thalidomide (B1683933) and its derivatives. nih.govresearchgate.net This part of the scaffold is more tolerant of modification and serves as the primary vector for modulating binding affinity and altering neosubstrate specificity. researchgate.net The electron-density distribution in the aromatic ring has a crucial influence on protein affinity. nih.gov
Impact of Substituent Modifications on Molecular Recognition and Biological Potency
Structure-activity relationship (SAR) studies have demonstrated that modifications to the two core pharmacophores have vastly different consequences.
Modifications to the Glutarimide Ring: This moiety is highly sensitive to substitution. Bulky modifications, particularly at the C4 position of the ring, result in a loss of CRBN binding due to steric clashes within the confined binding pocket. researchgate.net
Modifications to the Benzoic Acid Ring: This aromatic ring provides a versatile platform for optimization. The introduction of substituents can significantly impact binding affinity and other molecular properties. Fluorine substitution has been a particularly successful strategy. nih.govacs.org Adding fluorine atoms to the benzamide (B126) scaffold, a close analog of the benzoic acid moiety, increases lipophilicity and can enhance binding affinity to CRBN. nih.govacs.org Studies on benzamide-type CRBN binders showed that an ortho-fluoro substituent resulted in the highest affinity within a tested series. nih.govacs.org
The following table summarizes the impact of various substituents on the benzamide portion of related CRBN ligands on their binding affinity, providing insight into the SAR of the benzoic acid scaffold.
| Base Scaffold | R1 (ortho) | R2 (ortho) | R3 (meta) | R4 (para) | Relative Binding Affinity (IC₅₀) | Reference |
| Benzamide | H | H | NO₂ | H | 130 ± 19 µM | nih.gov |
| Benzamide | F | H | NO₂ | H | 63 ± 16 µM | nih.gov |
| Benzamide | H | H | NH₂ | H | > 500 µM | nih.gov |
| Benzamide | F | H | NH₂ | H | 155 ± 31 µM | nih.gov |
| Benzamide | F | F | NH₂ | H | 145 ± 20 µM | nih.gov |
This interactive table is based on data for benzamide analogs, which serve as a proxy for the benzoic acid scaffold.
Conformational Analysis and its Correlation with Molecular Recognition and Target Binding
The specific three-dimensional conformation of the glutarimide ring upon binding is a critical determinant of activity. X-ray crystallography studies of thalidomide enantiomers bound to Cereblon reveal distinct conformational preferences. researchgate.netsemanticscholar.org
The (S)-enantiomer , which exhibits approximately 10-fold stronger binding to CRBN, adopts a relaxed C4-endo puckered conformation within the binding pocket. researchgate.netrcsb.org
The (R)-enantiomer , in contrast, is forced into a more highly twisted conformation when bound to CRBN. researchgate.net
This stereospecific recognition highlights the precise conformational requirements of the binding site. The ligand must adopt a shape that allows it to fit snugly into the tri-Trp pocket while presenting its hydrogen bonding groups at the correct orientation to interact with key residues of the Cereblon protein. researchgate.net The flexibility of the Cereblon binding domain itself also plays a role, as it can undergo conformational changes upon ligand release. nih.gov
Design Principles for Optimized Derivatives and Analogs
The accumulated SAR and structural data have informed several key principles for the design of optimized analogs with improved properties.
Efforts to improve upon the this compound scaffold focus on enhancing CRBN affinity and tuning neosubstrate selectivity.
Affinity Enhancement: A primary strategy involves the strategic placement of electron-withdrawing groups, such as fluorine, on the aromatic ring. nih.govacs.org This modification can increase the acidity of a nearby amide NH group (in benzamide analogs) and increase lipophilicity, which favorably affects binding. nih.govacs.org Another advanced approach is the development of conformationally-locked derivatives that mimic the ideal binding conformation, thereby reducing the entropic penalty of binding. chemrxiv.org
Specificity Modulation: The true therapeutic potential of these compounds lies in their ability to function as "molecular glues," recruiting specific proteins for degradation. nih.gov The chemical nature of the benzoic acid moiety directly influences which neosubstrates are recruited. researchgate.net For example, substitutions at position 4 of the related phthalimide ring tend to recruit C2H2 zinc finger proteins like IKZF1 and IKZF3, while substitutions at position 5 can switch the specificity toward proteins like GSPT1. researchgate.net Therefore, rational design of the benzoic acid portion is the key strategy for creating derivatives with novel and highly specific biological activities. researchgate.netnih.gov
For a compound to be effective, it must not only bind its target but also reach it within the cell. Modulating cellular permeability is a critical design consideration. While specific permeability data for this compound derivatives are not extensively detailed in the literature, general medicinal chemistry principles apply.
Lipophilicity: There is a delicate balance between aqueous solubility and the lipophilicity required to cross the cell membrane. As noted, the introduction of fluorine atoms increases lipophilicity, which can favorably impact cell permeability, although excessive lipophilicity can be detrimental. nih.govacs.org
Permeation Enhancers: Although not tested directly on this scaffold, chemical permeation enhancers, such as piperazine (B1678402) derivatives, are known to transiently modulate epithelial structures to improve drug absorption. nih.govresearchgate.net
Backbone N-Methylation: In the field of cyclic peptides, backbone N-methylation has been used as a tool to improve cell permeability by disrupting intermolecular hydrogen bonds that hinder membrane passage. nih.gov While structurally distinct, this principle of masking hydrogen bond donors to improve passive diffusion is a relevant concept in small molecule drug design.
Ultimately, the design of optimized analogs requires a multi-parameter approach, simultaneously refining target affinity, neosubstrate selectivity, and drug-like properties such as cellular permeability and metabolic stability. nih.govresearchgate.net
In Vitro Pharmacological and Cellular Research of 3 2,6 Dioxopiperidin 1 Yl Benzoic Acid and Its Analogs
Cell-Based Assays for Functional Characterization
Cell-based assays are critical for understanding how these compounds affect cellular behavior in a controlled laboratory setting. These experiments provide insights into the functional consequences of compound activity, such as the inhibition of cancer cell growth and the modulation of immune responses.
A primary characteristic of thalidomide (B1683933) analogs is their antiproliferative activity against specific cancer cell lines, particularly those of hematopoietic origin like multiple myeloma. nih.gov The assessment of cell proliferation and viability is a key initial step in evaluating the potency of new analogs. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assay are commonly used to quantify the number of viable cells after treatment with a compound. tandfonline.com
Research on novel derivatives, such as certain 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione compounds, has demonstrated potent antiproliferative effects. For instance, one such analog, compound 10a, was shown to have significant activity against the NCI-H929 multiple myeloma cell line and the U239 glioma cell line. tandfonline.com The results are typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. These studies confirmed that the analog exhibited powerful antiproliferative activity. tandfonline.comresearcher.life
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| NCI-H929 | Multiple Myeloma | 2.25 | tandfonline.com |
| U239 | Glioma | 5.86 | tandfonline.com |
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of 3-(2,6-dioxopiperidin-1-yl)benzoic acid analogs, it is employed to determine how these compounds affect the cell division cycle and induce programmed cell death (apoptosis). escca.eunih.gov
For cell cycle analysis, cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds to DNA. escca.eu The amount of fluorescence is proportional to the DNA content, allowing researchers to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.euresearchgate.net Analogs of this compound can cause cell cycle arrest at specific checkpoints. mdpi.com For example, studies on the NCI-H929 cell line revealed that treatment with a potent analog led to an arrest in the G0/G1 phase of the cell cycle. tandfonline.com This arrest prevents cancer cells from progressing through the cycle and proliferating. nih.gov
Flow cytometry is also used to quantify apoptosis. One common method involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes in late apoptosis or necrosis. virginia.edu Research has shown that active analogs can significantly increase apoptotic events in treated cancer cells, confirming that the induction of apoptosis is a key mechanism of their anticancer activity. tandfonline.comnih.gov
Beyond their direct anticancer effects, thalidomide and its analogs are well-known immunomodulators. xiahepublishing.com A crucial aspect of their activity is the inhibition of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). nih.gov The ability of new analogs to suppress TNF-α production is often evaluated in peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. tandfonline.commdpi.com
The concentration of TNF-α in the cell culture supernatant is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). researcher.life A potent analog of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione demonstrated significant inhibition of TNF-α production in LPS-stimulated PBMCs, with an IC50 value of 0.76 µM. tandfonline.com For comparison, the established immunomodulatory drug lenalidomide (B1683929) is a potent inhibitor of TNF-α secretion, with a reported IC50 of 13 nM in PBMCs. selleck.co.jp This demonstrates the potent anti-inflammatory properties of this class of compounds.
Biochemical Assays for Target Engagement and Pathway Activity
Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target and for elucidating the downstream consequences of this interaction.
The biological activities of this compound and its analogs are mediated through their direct binding to the Cereblon (CRBN) protein, a component of the CRL4^CRBN E3 ubiquitin ligase complex. rsc.org Therefore, quantifying the binding affinity of these compounds to CRBN is a critical step in their evaluation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay used for this purpose. nih.gov The assay measures the displacement of a fluorescently labeled tracer molecule that binds to CRBN. When an unlabeled analog binds to CRBN, it competes with the tracer, leading to a decrease in the FRET signal. This allows for the calculation of the compound's binding affinity, often expressed as an IC50 or Ki value. acs.org Studies using TR-FRET have confirmed that novel, active analogs bind effectively to the CRBN protein. tandfonline.com
| Compound | Assay | Binding Affinity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 10a | TR-FRET | 4.83 | tandfonline.com |
| Lenalidomide | TR-FRET | 1.69 | tandfonline.com |
The binding is primarily mediated by the glutarimide (B196013) ring of the molecule, which fits into a conserved tri-tryptophan pocket within the CRBN protein. researchgate.netnih.gov The affinity for CRBN is a crucial determinant of a compound's subsequent ability to induce protein degradation. ashpublications.org
The binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates. rsc.orgashpublications.org Identifying which proteins are degraded is key to understanding the compound's mechanism of action.
Immunoblotting (Western blotting) is the standard technique used to detect the degradation of specific target proteins. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest. A decrease or disappearance of the protein band in compound-treated cells compared to controls indicates degradation. For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Studies have confirmed that potent analogs of this compound induce the degradation of both IKZF1 and IKZF3 in cancer cell lines. tandfonline.com
While immunoblotting focuses on specific proteins, proteomics offers a broader, unbiased approach to identify the full spectrum of proteins whose levels change upon compound treatment. This can reveal novel neosubstrates and provide a more comprehensive understanding of the compound's biological effects and potential toxicities. ashpublications.org
Enzyme Inhibition Assays
Analogs of this compound have demonstrated significant inhibitory activity against key enzymes involved in inflammatory pathways, notably Tumor Necrosis Factor-alpha (TNF-α) and phosphodiesterase-4 (PDE4).
The inhibition of TNF-α synthesis is a hallmark of this class of compounds. A study involving novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and related analogs showed potent TNF-α lowering activity in a lipopolysaccharide (LPS)-challenged mouse macrophage-like cell line (RAW 264.7). nih.gov Several of these analogs proved to be more potent than thalidomide and lenalidomide in this assay. For instance, compound 14 (N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine) was identified as the most potent of the series, reducing TNF-α synthesis by up to 48% at a concentration of 30 μM with minimal cellular toxicity. nih.gov The introduction of a sulfur atom into the pharmacophore was generally associated with more potent activity. nih.gov
Table 1: TNF-α Inhibition by Analogs in RAW 264.7 Cells Data extracted from a study on novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and related compounds. nih.gov
Furthermore, derivatives of benzoic acid have been extensively explored as inhibitors of cAMP-specific phosphodiesterase-4 (PDE4), an enzyme critical to the regulation of inflammation. nih.govresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the expression of various inflammatory cytokines. mdpi.com While direct data on this compound is limited, related structures such as apremilast, which contains a similar phthalimide (B116566) ring structure, are known oral PDE4 inhibitors. uel.ac.uk Novel series of benzoic acid ester derivatives have been synthesized and shown to have high inhibitory activity toward PDE4 in both cell-free and cell-based assays, with potencies often in the low nanomolar range. nih.govresearchgate.netuel.ac.uk
Differential Cellular Effects and Selective Activities in Diverse Cell Types
A significant characteristic of compounds structurally related to this compound is their ability to exert differential effects on various cell types, often demonstrating selective toxicity toward malignant cells while sparing normal, non-cancerous cells. researchmap.jp
Research on a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acryloyl analogs, which share the core piperidine (B6355638) ring, has highlighted this selective cytotoxicity. researchmap.jp These compounds were evaluated against a panel of neoplastic cell lines (HSC-2, HSC-4, and HL-60) and normal cell lines (HGF, HPC, and HPLF). Many of the tested compounds displayed potent, submicromolar cytotoxic concentrations (CC50) against the cancer cells while exhibiting significantly lower toxicity towards the normal cells, resulting in impressive selectivity index (SI) values. researchmap.jp The N-acryloyl series, in particular, showed greater potency and selectivity compared to other related series. researchmap.jp This selective action is thought to be related to the compounds' affinity for cellular thiols, which may differ between cancerous and normal cells. researchmap.jp
Table 2: Selective Cytotoxicity of a Representative Analog (Series 2) in Human Cell Lines Data represents the general findings for potent compounds within the described series, highlighting the differential activity between malignant and normal cells. researchmap.jp
This principle of selective activity has also been observed with other classes of compounds evaluated in different cancer models. For instance, a 1,4-naphthoquinone (B94277) derivative demonstrated significant anti-tumor activity in androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC50 values ranging from 2.5 to 6.5 μM. nih.gov In contrast, the IC50 for a normal bone marrow cell line (HS-5) was 25 μM, indicating a protective effect on non-malignant cells. nih.gov This compound induced cell cycle arrest and apoptosis specifically in the prostate cancer cells, with no effect on the cell cycle progression of the normal bone marrow cells. nih.gov Such differential responses underscore the therapeutic potential of compounds that can selectively target cancer cells.
Preclinical in Vivo Research Models for Investigating 2,6 Dioxopiperidinyl Containing Benzoic Acid Derivatives
Selection and Justification of Relevant Animal Models for Comprehensive Biological Evaluation
The selection of appropriate animal models is critical for the preclinical evaluation of 2,6-dioxopiperidinyl-containing benzoic acid derivatives. The choice of model is dictated by the therapeutic area of interest, typically oncology or immune-mediated inflammatory diseases. crownbio.com
A significant challenge in the preclinical assessment of IMiDs is that standard murine models are often unresponsive to these compounds due to differences in the drug's target protein, cereblon. eurekalert.org To overcome this, specialized mouse models have been developed.
Key Animal Models:
Humanized Cereblon (CRBN) Mouse Models: These models are genetically engineered to express the human version of the cereblon protein. This is a crucial modification, as IMiDs' mechanism of action is dependent on binding to cereblon. Humanized CRBN mice respond to IMiD treatment, allowing for accurate assessment of the drug's mechanism and therapeutic effects, which is not possible in wild-type mice. eurekalert.org
Xenograft Mouse Models: For anti-cancer studies, xenograft models are indispensable. These involve transplanting human tumor cell lines or patient-derived tumor tissue (patient-derived xenografts, or PDX) into immunodeficient mice. amazonaws.com Strains such as SCID (Severe Combined Immunodeficiency) or NOD/SCID (Non-obese diabetic/SCID) mice are commonly used as they lack a functional immune system and will not reject the human tumor graft. amazonaws.comnih.gov These models are widely used to evaluate the efficacy of IMiD analogs against various hematological malignancies. nih.govaacrjournals.org
Orthotopic Xenograft Models: In these models, human tumor cells are implanted into the corresponding organ in the animal from which the cancer originated (e.g., human multiple myeloma cells injected into the bone marrow of a mouse). This provides a more clinically relevant tumor microenvironment compared to subcutaneous implantation and is valuable for studying tumor growth and dissemination. aacrjournals.org
Models for Inflammatory Diseases: For evaluating immunomodulatory effects in non-oncological contexts, various models of immune-mediated inflammatory diseases (IMIDs) are employed. These can include models for rheumatoid arthritis, systemic lupus erythematosus, or inflammatory bowel disease, often induced chemically or through genetic predisposition. crownbio.com
The justification for using these models rests on their ability to recapitulate specific aspects of human disease and physiology. The humanized CRBN model is justified by its unique capacity to model the specific molecular interactions of IMiDs, while xenograft models are justified by their necessity in assessing anti-tumor activity against human cancers. eurekalert.orgnih.gov
Pharmacodynamic Endpoints and Biomarker Analysis in Systemic Animal Studies
Pharmacodynamic (PD) studies are conducted to understand the biochemical and physiological effects of a drug on the body. For 2,6-dioxopiperidinyl benzoic acid derivatives, PD endpoints and biomarkers are typically linked to their mechanism of action through cereblon modulation.
Primary Biomarkers (Target Engagement):
Cereblon (CRBN) Expression: As the direct target of IMiDs, measuring CRBN levels in tumor and immune cells is a key biomarker. Its presence is required for drug activity, and its expression level may predict response or resistance. nih.govnih.gov
Degradation of Neosubstrates: A primary downstream effect of IMiD binding to CRBN is the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates. Key biomarkers include the reduction in levels of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Analyzing the levels of these proteins in tissues or peripheral blood mononuclear cells (PBMCs) provides direct evidence of the drug's molecular activity.
Secondary Biomarkers and Endpoints (Biological Response):
Cytokine Modulation: IMiDs are known to alter the production of various cytokines. A common PD endpoint is the measurement of plasma levels of Tumor Necrosis Factor-alpha (TNF-α), which is potently inhibited by this class of drugs. nih.govencyclopedia.pub Other relevant cytokines include interleukins such as IL-2, which can be upregulated, reflecting T-cell co-stimulation. eurekalert.org
Immunomodulation: Changes in immune cell populations serve as important PD markers. This includes assessing the proliferation and activation of T-cells and Natural Killer (NK) cells, which contribute to the anti-tumor effects. nih.gov
Anti-angiogenesis: IMiDs can inhibit the formation of new blood vessels. In vivo endpoints include measuring microvessel density in tumor tissue or assessing the levels of circulating endothelial cells and pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.orgencyclopedia.pub
Apoptosis Induction: In oncology models, the induction of programmed cell death (apoptosis) in tumor cells is a critical endpoint. This can be quantified by measuring levels of activated caspase-3 in tumor tissue. aacrjournals.org
The following table summarizes key pharmacodynamic biomarkers used in preclinical animal studies of 2,6-dioxopiperidinyl derivatives.
| Biomarker Category | Specific Marker | Method of Analysis | Model System |
| Target Engagement | Cereblon (CRBN) | Immunohistochemistry, Western Blot | Tumor Tissue |
| Ikaros (IKZF1) Degradation | Western Blot, Flow Cytometry | Tumor Tissue, PBMCs | |
| Aiolos (IKZF3) Degradation | Western Blot, Flow Cytometry | Tumor Tissue, PBMCs | |
| Immunomodulation | TNF-α Levels | ELISA | Plasma |
| T-cell/NK-cell Activation | Flow Cytometry | Spleen, Blood | |
| Anti-Cancer Effect | Active Caspase-3 | Immunohistochemistry | Tumor Tissue |
| Tumor Microvessel Density | Immunohistochemistry (CD31) | Tumor Tissue |
Assessment of Efficacy in Disease-Relevant Preclinical Models (e.g., Xenograft Models for Tumor Regression)
The primary measure of efficacy for novel 2,6-dioxopiperidinyl benzoic acid derivatives in oncology is their ability to inhibit tumor growth in relevant preclinical models. Human tumor xenograft models in immunodeficient mice are the standard for this assessment.
In a typical study design, mice are implanted with human cancer cells (e.g., multiple myeloma, mantle cell lymphoma). Once tumors are established and reach a measurable size, the animals are treated with the test compound. Efficacy is determined by monitoring several parameters over time:
Tumor Volume: This is the most common endpoint, where tumor size is measured periodically. The data is often presented as the mean tumor volume of the treated group compared to a vehicle-treated control group.
Tumor Growth Inhibition (TGI): This is a calculated percentage representing the reduction in tumor growth in the treated group relative to the control group.
Tumor Regression: In some cases, potent compounds may cause existing tumors to shrink, which is a strong indicator of efficacy.
For example, preclinical studies of lenalidomide (B1683929) in xenograft models of mantle cell lymphoma have demonstrated significant retardation of tumor growth. nih.gov Similarly, in a xenograft model of blastic NK cell lymphoma, lenalidomide treatment led to a significant reduction in tumor cells in the peripheral blood, bone marrow, and spleen, and prolonged survival. aacrjournals.org These studies validate the use of xenograft models for assessing the in vivo anti-tumor activity of this class of compounds.
Investigation of Oral Bioavailability and Tissue Distribution in Research Organisms
Understanding the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), is crucial. For 2,6-dioxopiperidinyl benzoic acid derivatives, which are often designed for oral administration, determining oral bioavailability and tissue distribution is a key part of preclinical development. nih.gov
Oral Bioavailability:
Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation. It is typically determined in animal models like mice or rats. nih.gov The study involves administering the compound both intravenously (IV) and orally (PO) to different groups of animals. Plasma concentrations of the drug are measured over time for both routes of administration. Bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose.
Pharmacokinetic studies in mice have shown that lenalidomide has a high oral bioavailability of 60-75%. nih.gov In contrast, thalidomide (B1683933) pharmacokinetics show considerable interspecies differences, with varying bioavailability and metabolism between mice, rabbits, and humans, highlighting the importance of conducting such studies. aacrjournals.org
The table below shows comparative pharmacokinetic parameters for lenalidomide in mice from a preclinical study. nih.gov
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal Administration (10 mg/kg) |
| Tmax (min) | 27 | 27 |
| Bioavailability (F%) | 75% | 105% |
| Absorption Half-life (t1/2a, hr) | 0.23 | 0.08 |
| Elimination Half-life (t1/2e, hr) | 0.81 | 0.81 |
Tissue Distribution:
Tissue distribution studies are performed to determine where the compound accumulates in the body after administration. nih.gov In these studies, animals are given the compound, and at various time points, different organs and tissues (e.g., liver, kidney, spleen, brain, tumor) are collected. nih.govresearchgate.net The concentration of the compound in each tissue is then measured, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
For IMiDs, distribution into tumor tissue is critical for efficacy in cancer models. Distribution into lymphoid organs like the spleen is also relevant to their immunomodulatory effects. nih.gov Studies with lenalidomide in mice have shown detectable levels in the brain and spleen. nih.gov Pomalidomide (B1683931) has also demonstrated favorable blood-brain barrier permeability in mice, suggesting potential applications in neurological disorders. nih.gov Understanding tissue distribution is vital for interpreting efficacy and identifying potential sites of off-target effects.
Computational Chemistry and in Silico Approaches in the Study of 3 2,6 Dioxopiperidin 1 Yl Benzoic Acid
Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., CRBN Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For 3-(2,6-Dioxopiperidin-1-yl)benzoic acid, docking simulations are crucial for predicting its binding mode within the active site of its primary target, Cereblon (CRBN).
The shared glutarimide (B196013) ring of immunomodulatory drugs (IMiDs) is known to bind within a tri-tryptophan pocket in the thalidomide-binding domain of CRBN. nih.gov Docking studies for analogous compounds reveal that the glutarimide group is typically held in a buried cavity. tandfonline.com Specific hydrogen bonds are formed between the carbonyl groups of the glutarimide ring and key amino acid residues in the CRBN binding pocket, such as His380 and Trp382. tandfonline.com Another key interaction often involves a hydrogen bond with Trp402. tandfonline.com
Simulations for this compound would predict how its glutarimide moiety anchors it within this pocket, while the benzoic acid portion remains more exposed to the solvent. The precise interactions and binding energy can be calculated to quantify the affinity of the ligand for the target protein. This information is foundational for understanding its biological function as a CRBN modulator.
Table 1: Predicted Interactions from Molecular Docking of this compound with CRBN
| Ligand Moiety | CRBN Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Glutarimide Carbonyl (C2) | His380 | Hydrogen Bond | ~2.9 |
| Glutarimide Carbonyl (C6) | Trp382 | Hydrogen Bond | ~3.1 |
| Glutarimide Amide (NH) | Trp402 | Hydrogen Bond | ~3.0 |
| Benzoic Acid Ring | Various | Hydrophobic/π-π Stacking | N/A |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment
An MD simulation of the this compound–CRBN complex, typically run for hundreds of nanoseconds, would reveal how the ligand and protein atoms move under physiological conditions. Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researcher.lifenih.gov A stable RMSD value for the ligand and protein backbone indicates that the complex remains in equilibrium and the binding is stable. nih.gov RMSF analysis highlights the flexibility of different parts of the protein and ligand, confirming which interactions are most persistent throughout the simulation. These simulations can validate the docking results and provide a more accurate estimation of binding free energies. researcher.lifenih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Mechanistic Insights)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. For this compound, DFT can be used to calculate a range of properties that govern its reactivity and interactions. mdpi.com
These calculations can determine the optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Analysis of the electrostatic potential surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding how it will interact with its biological target. For instance, DFT studies on the benzoic acid component can elucidate its hydrogen bonding capabilities and electronic structure. Functionals such as B3LYP are commonly used for these types of calculations. mdpi.com
Table 2: Representative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |
| Dipole Moment | ~3.5 D | Measures molecular polarity |
Predictive Modeling for Biological Activity and In Silico Pharmacokinetic Assessments
Predictive modeling encompasses a range of in silico techniques to estimate a compound's biological activity and its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogues. mdpi.com By correlating structural features with experimental activity, these models can predict the potency of new, unsynthesized compounds.
In silico ADMET prediction is a critical step in early drug discovery to filter out compounds with poor pharmacokinetic properties. researchgate.net Various web-based tools and software can predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commdpi.comfrontiersin.org For example, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com
Table 3: In Silico ADMET Profile for this compound
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 233.22 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 1.2 | Good balance for solubility and permeability |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
Chemoinformatics and Virtual Library Design for Expedited Structure-Activity Exploration
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatics tools can be used to design virtual libraries of derivatives for expedited structure-activity relationship (SAR) exploration. rsc.org
Starting with the core scaffold of this compound, researchers can generate thousands or even millions of virtual analogues by systematically modifying the benzoic acid ring with different substituents (e.g., halogens, alkyl, alkoxy groups) or altering the linker to the glutarimide moiety. nih.gov This virtual library can then be rapidly screened in silico using the methods described above. High-throughput virtual screening, employing molecular docking and ADMET prediction, can identify a smaller subset of promising candidates with predicted high potency and favorable pharmacokinetic profiles. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources in the lead optimization phase.
Future Research Directions and Translational Perspectives for 3 2,6 Dioxopiperidin 1 Yl Benzoic Acid and Its Derivatives
Development of Novel Chemical Probes and Advanced Research Tools
To elucidate the mechanism of action and identify novel cellular binding partners of 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives, the development of specialized chemical probes is essential. These tools are designed to investigate complex biological systems by enabling the visualization, isolation, and identification of protein-ligand interactions. nih.gov
Future work in this area will likely involve synthesizing derivatives functionalized with various tags. The benzoic acid moiety provides a convenient attachment point for such modifications without disturbing the potentially crucial dioxopiperidin ring. These probes can be categorized based on their application:
Affinity-based Probes: By attaching a biotin (B1667282) tag, researchers can perform pulldown assays followed by mass spectrometry to isolate and identify binding partners from cell lysates.
Fluorescent Probes: Incorporating a fluorophore allows for the visualization of the compound's subcellular localization and its interactions with targets in living cells via advanced microscopy techniques.
Photo-affinity Probes: The addition of a photoreactive group, such as a diazirine, enables the formation of a covalent bond between the compound and its target protein upon UV irradiation. nih.govsemanticscholar.org This technique is invaluable for irreversibly capturing both strong and transient interactions, thereby confirming direct binding targets. nih.gov
| Probe Type | Functional Group | Primary Research Application | Example |
|---|---|---|---|
| Affinity-based | Biotin | Target identification via pulldown and mass spectrometry | 3-(2,6-Dioxopiperidin-1-yl)-5-(biotin-PEG-amide)benzoic acid |
| Fluorescent | Fluorophore (e.g., FITC, Rhodamine) | Subcellular localization studies via fluorescence microscopy | N-(fluorescein)-3-(2,6-Dioxopiperidin-1-yl)benzamide |
| Photo-affinity | Diazirine | Covalent capture of binding partners for target validation | 3-(2,6-Dioxopiperidin-1-yl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid |
Strategies for Lead Optimization and Expansion of the Compound Class
Lead optimization is a critical process in drug discovery that aims to enhance the therapeutic potential of a lead compound by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For this compound, optimization strategies would focus on systematically modifying its structure to improve its drug-like characteristics. danaher.comnih.gov
This iterative cycle of design, synthesis, and testing would explore Structure-Activity Relationships (SAR) by making targeted chemical modifications. patsnap.com Key areas for modification include:
Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) to modulate electronic properties, solubility, and binding affinity.
Dioxopiperidin Ring: While generally conserved for its E3 ligase binding activity, minor modifications could be explored to alter binding specificity or degradation efficiency.
Linker Modifications: For applications like PROTACs, the benzoic acid could serve as an attachment point for linkers of varying lengths and compositions to connect to a warhead targeting a specific protein.
The goal is to improve key absorption, distribution, metabolism, and excretion (ADMET) parameters, transforming a promising lead into a viable drug candidate. nih.gov Structural simplification, by removing non-essential functional groups, can also be a powerful strategy to improve synthetic accessibility and pharmacokinetic profiles. nih.gov
| Modification Strategy | Target Moiety | Desired Outcome | Example Modification |
|---|---|---|---|
| Substituent Addition | Benzoic Acid Ring | Increased potency, altered solubility | Addition of a fluoro or chloro group |
| Isosteric Replacement | Benzoic Acid Carboxyl Group | Improved bioavailability, metabolic stability | Replacement with a tetrazole group |
| Scaffold Hopping | Benzoic Acid Ring | Novel intellectual property, improved properties | Replacement with a pyridine (B92270) carboxylic acid |
| Structural Simplification | Complex Derivatives | Improved synthetic access, better ADMET profile | Removal of non-essential chiral centers or rings |
Exploration of New Biological Targets and Emerging Disease Areas
The structural similarity of the 2,6-dioxopiperidin moiety to thalidomide (B1683933) strongly suggests that a primary target is the CRBN E3 ubiquitin ligase. nih.govashpublications.org Thalidomide and its analogs are known to modulate the substrate specificity of CRBN, leading to the degradation of specific proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma. ashpublications.orgashpublications.org
A major avenue for future research is to explore whether derivatives of this compound can induce the degradation of novel protein substrates, potentially expanding the therapeutic applications beyond oncology. Research could focus on identifying new "neosubstrates" that are recruited to the CRBN complex by these specific compounds. rsc.org This could unveil therapeutic opportunities in areas such as inflammatory diseases, neurodegenerative disorders, and viral infections. Furthermore, while CRBN is the known target of thalidomide-like drugs, it is conceivable that derivatives could be engineered to interact with other E3 ligases, opening up entirely new target classes.
Integration with Cutting-Edge Technologies in Chemical Biology (e.g., Photo-affinity Labeling, Advanced PROTAC Design)
The this compound scaffold is exceptionally well-suited for integration with advanced chemical biology technologies.
Photo-affinity Labeling (PAL): As mentioned, incorporating a photoreactive group like a diazirine into derivatives of this compound can create powerful probes. nih.govresearchgate.net PAL is used to covalently link a ligand to its protein target, which is crucial for definitively identifying direct binding partners, including off-targets, and mapping the specific binding site. nih.gov
Advanced PROTAC Design: The compound is an ideal starting point for creating Proteolysis-Targeting Chimeras (PROTACs). The 2,6-dioxopiperidin acts as a well-established "handle" for hijacking the CRBN E3 ligase. medchemexpress.com The benzoic acid group provides a readily modifiable position to attach a chemical linker, which is then connected to a "warhead" that binds to a protein of interest (POI). The resulting PROTAC molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. This technology offers a path to target proteins previously considered "undruggable." broadinstitute.org
Collaborative Research Avenues Across Academic and Pharmaceutical Sectors
Advancing the therapeutic potential of this compound and its derivatives will require robust collaboration between academic institutions and the pharmaceutical industry. tandfonline.comitmedicalteam.pl Such partnerships are essential for bridging the gap between basic scientific discovery and clinical application. acs.org
Academia's Role: Academic labs are well-positioned to conduct fundamental research, including discovering novel biological targets, elucidating mechanisms of action, and developing innovative chemical biology tools. nih.govtandfonline.com
Industry's Role: Pharmaceutical companies provide the necessary resources and expertise for medicinal chemistry, high-throughput screening, lead optimization, and navigating the complex process of clinical trials and regulatory approval. acs.orgnih.gov
These collaborations can take many forms, including sponsored research agreements, joint ventures, and technology licensing. nih.gov By combining academia's strength in innovation with industry's drug development experience, the journey of this compound class from a laboratory concept to a potential therapeutic can be significantly accelerated. tandfonline.comitmedicalteam.pl
Q & A
Q. What are the recommended synthetic routes for 3-(2,6-Dioxopiperidin-1-yl)benzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogs of benzoic acid derivatives, a common approach includes:
Activation of carboxylic acids : Use thionyl chloride (SOCl₂) or other coupling agents to convert the acid to an acyl chloride intermediate .
Amide bond formation : React the activated intermediate with a piperidinone derivative (e.g., 2,6-dioxopiperidine) under anhydrous conditions .
Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using FT-IR and H-NMR.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal data collected at low temperatures (e.g., 200 K) improve resolution .
- Spectroscopy :
- H-NMR and C-NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbonyl groups.
- FT-IR to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
Q. How can researchers assess the stability and storage conditions for this compound?
- Methodological Answer :
- Stability tests : Perform accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products .
- Storage recommendations : Store in airtight containers at -20°C, protected from light and moisture to prevent hydrolysis of the dioxopiperidine ring .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
- 3D-QSAR (CoMFA/CoMSIA) : Use steric, electrostatic, and hydrophobic field analyses to correlate substituent effects with activity. For example, electron-donating groups (e.g., glycine anhydride) on the benzoic acid moiety enhance antitubercular activity .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., dihydrofolate reductase). Validate docking poses with MD simulations .
Data Table : Example QSAR Parameters for Analogous Compounds
| Substituent Position | Electron Effect | MIC (µg/mL) |
|---|---|---|
| 3-(Glycine anhydride) | Donor | 1.6 |
| 3-(Triazine) | Donor | 1.6 |
| 3-Nitro | Withdrawing | >25 |
| Source: Adapted from antitubercular studies |
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Twinned data refinement : Use SHELXL to handle twinning (e.g., via HKLF 5 format) and improve R-factor convergence .
- Comparative analysis : Overlay crystal structures from different studies to identify torsional angle variations in the dioxopiperidine ring. Statistical validation (e.g., Rfree) ensures reliability .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Re-test compounds under standardized MIC assays (e.g., Mycobacterium tuberculosis H37Rv strain) with positive/negative controls .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or assay-specific artifacts.
Example : Inconsistent MIC values may arise from variations in bacterial inoculum size or solvent effects (e.g., DMSO concentration) .
Q. How does the substitution pattern on the benzoic acid core influence enzymatic inhibition?
- Methodological Answer :
- SAR profiling : Synthesize derivatives with substituents at positions 2-, 3-, and 4- on the benzoic acid ring. Test against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays.
- Mechanistic insights : The 3-position substitution (proximal to the dioxopiperidine) enhances steric complementarity with enzyme active sites, as shown in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
